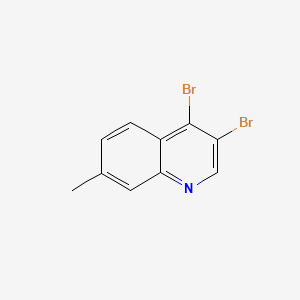
3,4-Dibromo-7-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-7-methylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H7Br2N and its molecular weight is 300.981. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of dibromoquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 3,4-dibromo-7-methylquinoline have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) analysis highlights the importance of specific substitutions on the quinoline ring to enhance antibacterial efficacy .
PTP1B Inhibition
this compound and its derivatives have been investigated for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a critical target for the treatment of type 2 diabetes and obesity. Compounds in this class have shown promising IC50 values ranging from 0.63 to 5.0 μM, indicating significant inhibitory activity compared to standard drugs .
Organic Synthesis
Regioselective Coupling Reactions
The compound has been utilized in various coupling reactions, particularly Suzuki couplings. The regioselectivity achieved during these reactions is crucial for synthesizing complex organic molecules. Studies indicate that this compound can undergo double Suzuki couplings with good selectivity, allowing for the formation of diverse biaryl compounds .
Building Block for Synthesis
Due to its bromine substituents, this compound serves as an effective building block in organic synthesis. It can be transformed into various derivatives through nucleophilic substitution reactions, making it versatile for constructing more complex molecular architectures .
Material Science
Fluorescent Materials
Research has explored the use of dibromoquinolines in developing fluorescent materials. The incorporation of this compound into polymer matrices has been shown to enhance fluorescence properties, making it suitable for applications in optoelectronic devices and sensors .
Case Studies
属性
CAS 编号 |
1211016-21-5 |
|---|---|
分子式 |
C10H7Br2N |
分子量 |
300.981 |
IUPAC 名称 |
3,4-dibromo-7-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3 |
InChI 键 |
NDVCLTROMIEIBG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(C(=C2C=C1)Br)Br |
同义词 |
3,4-Dibromo-7-methylquinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















